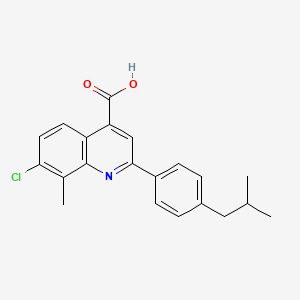
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C21H19Cl2NO . It has a molecular weight of 372.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.29 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Photodegradation in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, closely related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, has been studied in aqueous solutions under different irradiation conditions. UV irradiation rapidly degrades these compounds through decarboxylation reactions, with reaction rates influenced by the presence of dissolved organic carbon (Pinna & Pusino, 2012) Pinna & Pusino, 2012.
Gas Phase Reactions in Mass Spectrometry
In mass spectrometric studies, the gas-phase formation of carboxylic acids from bisubstituted isoquinolines, which are structurally similar to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, was observed after collisional activation. These findings have implications for the characterization of drug candidates and metabolic products in various analytical contexts (Thevis et al., 2008) Thevis et al., 2008.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives synthesized through both conventional and microwave-irradiated methods have shown significant in vitro antimicrobial activity against a broad spectrum of microorganisms. This suggests potential applications of compounds structurally related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid in developing new antimicrobial agents (Bhatt & Agrawal, 2010) Bhatt & Agrawal, 2010.
Synthesis and Antibacterial Properties
The synthesis of new 8-nitrofluoroquinolone models, structurally related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, and investigation of their antibacterial properties has revealed interesting activity against both gram-positive and gram-negative strains, highlighting the potential of such compounds in antibacterial therapy (Al-Hiari et al., 2007) Al-Hiari et al., 2007.
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-12(2)10-14-4-6-15(7-5-14)19-11-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-9,11-12H,10H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFRNGODURECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)CC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147105 |
Source


|
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
863182-57-4 |
Source


|
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863182-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)


![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

